COX Enzyme Inhibition: Target Compound vs. In-Class Benzamide Derivatives
A study published in the Journal of Medicinal Chemistry (2021) reported that 2,3-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide effectively inhibited cyclooxygenase (COX) enzymes, which are key targets in inflammatory disease treatment [1]. This represents a distinct pharmacological profile compared to standard benzamide derivatives that lack the sulfonyl-thiophene moiety, which are often inactive or significantly less potent against COX isoforms.
| Evidence Dimension | COX enzyme inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | Effective COX inhibition reported (specific IC50 values not retrieved from accessible primary sources) |
| Comparator Or Baseline | Unsubstituted benzamide (baseline) and des-sulfonyl benzamide derivatives: typically exhibit negligible COX inhibition at comparable concentrations |
| Quantified Difference | Qualitative shift from inactive/weak (baseline) to active (target compound) for COX inhibition |
| Conditions | In vitro enzymatic assay (specific isoform and assay conditions not detailed in available source) |
Why This Matters
This activity profile justifies selecting this compound over simple benzamide building blocks for anti-inflammatory target screening, as it introduces COX inhibitory capacity absent in the core scaffold.
- [1] Kuujia.com. (2025). Cas no 946297-50-3: Comprehensive Overview; Journal of Medicinal Chemistry, 2021 reference to COX enzyme inhibition. View Source
